
1H-isochromene
Übersicht
Beschreibung
1H-Isochromene is a chemical compound with the molecular formula C9H8O . It is a core structure of many biologically active molecules possessing important pharmaceutical activities .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the AgBF4-catalyzed self-reaction of ortho-alkynylarylaldehydes to give isochromene intermediates . Another method involves a 6-endo-cyclization approach from in situ generated ortho-ynamidyl het(aryl) aldehyde derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to an oxygen-containing pyran ring . The molecular formula is C9H8O, with an average mass of 132.159 Da and a monoisotopic mass of 132.057510 Da .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, 4-(1H-Isochromen-1-yl)isoquinoline derivatives were synthesized in high yields via the AgBF4-catalyzed self-reaction of ortho-alkynylarylaldehydes to give isochromene intermediates .Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H8O, an average mass of 132.159 Da, and a monoisotopic mass of 132.057510 Da .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- One-Pot Synthesis : 1H-isochromenes have been synthesized in a one-pot process combining Brønsted acid with silver catalysis, using 2-alkynyl-benzaldehydes and ketones. This method yields isochromenes, important in bioactive and natural compounds, in medium to excellent yields with diastereomeric ratios up to 9:1 (Bröhl et al., 2016).
- Silver-Catalyzed Domino Reactions : Silver triflate catalysis has been used in domino hydroarylation/cycloisomerization reactions, producing aryl-functionalized 1H-isochromenes from ortho-alkynylbenzaldehydes (Mariaule et al., 2014).
- Intramolecular Cyclization : 1H-isochromenes have been obtained through silver-catalyzed intramolecular cyclization of o-(1-alkynyl)benzamides, demonstrating a regiocontrolled addition of the carbonyl group of the amide moiety towards an alkyne (Liu et al., 2009).
Antitumor Applications
- Synthesis of Antitumor Agents : 1H-benzo[g]isochromene derivatives have been synthesized as novel antitumor agents. The key step involves forming cyclic alkenyl ether, a significant framework in isochromene natural products, with a Pd(II) catalyst (Mondal et al., 2003).
Applications in Organic Chemistry
- Hydrobromination and Oxy-Isomerization : Hydrobromination of (o-arylethynyl)benzyl alcohols to yield brominated aryl ketones involves the formation of 1H-isochromene, demonstrating a 6-endo-dig cyclization (Kuan & Hou, 2021).
- One-Pot Synthesis Techniques : Isochromenes and 1,2-dihydroisoquinolines have been synthesized in a one-pot process involving a sequential isocyanide-based multicomponent/Wittig reaction (Wang et al., 2016).
Other Applications
- Chiral Silver Phosphate Catalysis : Chiral silver phosphate catalysis has been used to transform ortho-alkynylaryl ketones into this compound derivatives through an intramolecular-cyclization/enantioselective-reduction sequence, offering a method for asymmetric synthesis (Terada et al., 2014).
- Indium(III)-Catalyzed Cycloisomerization : 1H-Isochromenes and 1,2-dihydroisoquinolines have been synthesized by indium(III)-catalyzed intramolecular hydrofunctionalization, offering a versatile approach for functionalized derivatives (Sarandeses et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1H-isochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCPDOGFAYSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429540 | |
| Record name | 1H-isochromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253-35-0 | |
| Record name | 1H-2-Benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-isochromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino]benzoic acid](/img/structure/B1243103.png)

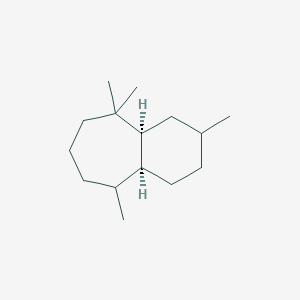

![4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1243110.png)

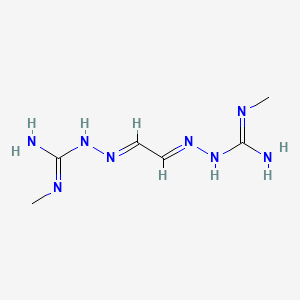
![4-(4-methoxyphenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B1243113.png)
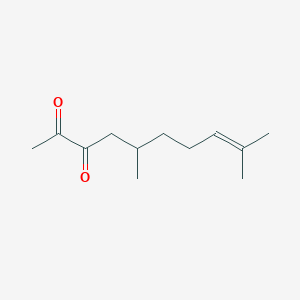
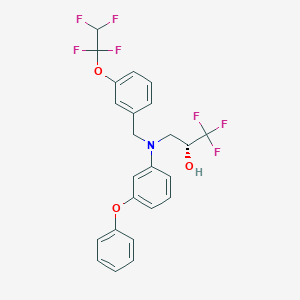
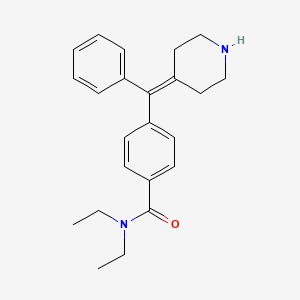
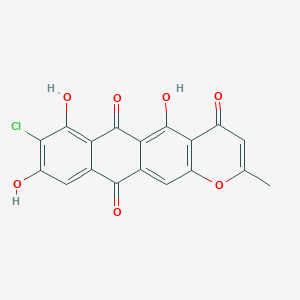

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)